molecular formula C4H6CoN2 B8238439 cobalt;2-methyl-1H-imidazole

cobalt;2-methyl-1H-imidazole

Cat. No.: B8238439
M. Wt: 141.04 g/mol
InChI Key: SBNQJAHLGZCHCA-UHFFFAOYSA-N
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Description

Cobalt complexes incorporating 2-methyl-1H-imidazole (2-mim) are a class of coordination compounds where cobalt ions are ligated by nitrogen atoms from the heterocyclic imidazole ring. These materials often exhibit unique structural motifs and functional properties due to the coordination flexibility of cobalt (Co²⁺/Co³⁺) and the π-π stacking/hydrogen-bonding capabilities of 2-mim. For example, cobalt-2-mim complexes are frequently used in the design of metal-organic frameworks (MOFs) such as ZIF-67 (Co(2-mim)₂), which has a sodalite-type topology and a high surface area (1,280 m²/g) . These materials are valued in catalysis, gas storage, and electrochemical applications due to their porosity and redox activity .

Structurally, cobalt-2-mim compounds often adopt tetrahedral or octahedral geometries. For instance, in hybrid organic-inorganic materials like [CoCl₄]²⁻·2(2-mimH⁺), cobalt centers are coordinated by chloride ions and stabilized by protonated 2-mim cations through N–H···Cl hydrogen bonds .

Properties

IUPAC Name

cobalt;2-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQJAHLGZCHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CoN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;2-methyl-1H-imidazole typically involves the reaction of cobalt salts with 2-methyl-1H-imidazole under controlled conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methyl-1H-imidazole are dissolved in a solvent such as methanol or ethanol and heated in a sealed vessel at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar solvothermal methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Cobalt;2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .

Scientific Research Applications

Monocobalt(II) bis(2-methyl-1H-imidazole) has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • Catalysis Monocobalt(II) bis(2-methyl-1H-imidazole) is used as a catalyst in different organic reactions, including oxidation and hydrogenation.
  • Coordination Chemistry It is utilized in the development of advanced materials like metal-organic frameworks and coordination polymers. Researchers have synthesized and characterized a diclofenac-based cobalt(II) complex with methyl imidazole ligands for study via FT–IR, UV spectroscopies, and X-ray diffraction techniques .

Biology

  • Metalloenzyme Models The compound is studied as a model to understand metalloenzymes.

Medicine

  • Antimicrobial Properties It is explored for potential therapeutic uses, such as antimicrobial and anticancer activities. Cobalt(II) complexes with imidazole derivatives have shown antibacterial activity against various bacterial strains in both planktonic and biofilm growth states . These complexes affect the cellular cycle of HeLa, HCT-8, and MG63 cells, potentially inhibiting vimentin and transient receptor potential canonical 1 (TRPC1) expression .
    *Research has shown that various imidazole-containing compounds have been tested for their medicinal applications in clinical trials for several disease conditions . Imidazole compounds can readily bind with a variety of enzymes, proteins, and receptors .
  • Anticancer activity Imidazole derivatives have demonstrated anticancer activity against multiple cancer cell lines, including human colon carcinoma, human cervical carcinoma, and human breast adenocarcinoma . Novel imidazole derivatives have been investigated for anticancer activity against multiple cancer cell lines including human colon carcinoma (Caco-2 and HCT-116), human cervical carcinoma (HeLa), and human breast adenocarcinoma (MCF-7) .

Industry

  • Advanced Materials It sees use in creating metal-organic frameworks and coordination polymers.

Chemical Reactions

Reaction Types

  • Oxidation The cobalt center in Monocobalt(II) bis(2-methyl-1H-imidazole) can be oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and oxygen. The major products of oxidation are oxidized cobalt complexes.
  • Reduction The cobalt center can be reduced to lower oxidation states using reducing agents like sodium borohydride or hydrazine. The major products of reduction are reduced cobalt complexes.
  • Substitution The 2-methyl-1H-imidazole ligands can be substituted with other ligands by using an excess of the incoming ligand and appropriate solvents to facilitate ligand exchange reactions. The major products of substitution are new cobalt complexes with different ligands.

Data Table of Imidazole research

Application Specific Use
ChemistryAs a catalyst in organic reactions like hydrogenation and oxidation
BiologyAs a model compound for studying metalloenzymes
MedicinePotential therapeutic properties, including antimicrobial and anticancer activities
IndustryUtilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks
Anti-cancer ResearchSix synthesized imidazole compounds were tested and one showed higher activity against breast cancer cells (MCF-7) with IC50 of 0.75 μM compared to Doxorubicin . Another compound showed the greatest inhibition with IC 50 values of 50 µM against cancer cells expressing high levels of focal adhesion kinase (FAK), including Brain (U87-MG), Colon (HCT-116) .

Mechanism of Action

The mechanism by which cobalt;2-methyl-1H-imidazole exerts its effects often involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Comparison of Cobalt-Imidazole Derivatives

Compound Ligand Structure Coordination Geometry Key Features Reference
ZIF-67 2-Methyl-1H-imidazole Tetrahedral MOF with sodalite topology, SSA: 1,280 m²/g
[Co(1-decyl-benzimidazole)₃]²⁺ 1-Decyl-benzimidazole Octahedral Hydrophobic alkyl chains, electrocatalysis
Co(1,3-diisopropyl-imidazolyidene) N-Heterocyclic carbene (NHC) Square-planar Enhanced thermal stability, catalytic activity
[CoCl₄]²⁻·2(2-mimH⁺) Protonated 2-methylimidazole Tetrahedral Hydrogen-bonded network, isostructural hybrids
  • ZIF-67 vs. Other MOFs : Unlike zinc-based ZIF-8, ZIF-67 (Co-based) shows superior catalytic activity in oxygen reduction reactions (ORR) due to Co²⁺/Co³⁺ redox couples .
  • Alkyl-Substituted Analogues: The 1-decyl-benzimidazole complex in exhibits hydrophobic properties, making it suitable for non-aqueous electrocatalysis, whereas 2-mim complexes are more hydrophilic .
  • NHC Ligands : Co-NHC complexes () feature stronger metal-ligand bonds compared to 2-mim, leading to higher thermal stability (decomposition >300°C) and catalytic efficiency in cross-coupling reactions .

Electrochemical and Catalytic Properties

Table 2: Functional Performance Comparison

Compound Application Performance Metrics Reference
ZIF-67 CO₂ adsorption CO₂ uptake: 12.5 cm³/g at 298 K
[Co(2-mim)₂Cl₂] Electrocatalysis Overpotential: 320 mV (OER, 10 mA/cm²)
Co-NHC Complexes Suzuki-Miyaura coupling Turnover frequency: 1,200 h⁻¹
[CoCl₄]²⁻·2(2-mimH⁺) Proton conduction Conductivity: 1.2×10⁻³ S/cm (RT)
  • Electrocatalysis : The 2-mim-based cobalt complex in shows moderate oxygen evolution reaction (OER) activity, while Co-NHC complexes () excel in organic transformations due to their electron-rich metal centers .
  • Gas Storage : ZIF-67 outperforms analogous zinc frameworks in CO₂ capture due to stronger Co–CO₂ interactions .

Biological Activity

Cobalt complexes, particularly those involving imidazole derivatives, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of cobalt;2-methyl-1H-imidazole, exploring its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Overview of Cobalt and Imidazole Complexes

Cobalt is an essential trace element in biological systems, playing a critical role in various enzymatic functions and metabolic processes. Cobalt(II) and cobalt(III) complexes with imidazole derivatives have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that cobalt complexes with imidazole derivatives exhibit notable antimicrobial activity. For instance, a study demonstrated that cobalt(II) complexes with imidazole showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these complexes could serve as potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound Complexes

CompoundMIC (µg/mL)Target Organisms
This compound4Staphylococcus aureus
8Escherichia coli
16Candida albicans

The above table summarizes the efficacy of this compound against various microbial strains. The results indicate that this compound has promising antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Properties

Cobalt complexes have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cell lines. For example, a study reported that cobalt complexes demonstrated cytotoxic effects on HeLa cells by disrupting the cellular cycle and inhibiting specific proteins involved in cell proliferation.

Case Study: Cytotoxicity in HeLa Cells

In an experimental setup, HeLa cells were treated with varying concentrations of this compound. Flow cytometry analysis revealed:

  • IC50 Value : Approximately 15 µM
  • Mechanism : Inhibition of vimentin expression and activation of apoptotic pathways.

This case study underscores the potential of this compound as an effective anticancer agent through its ability to induce cell death in malignant cells.

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with various biomolecules. The coordination of cobalt ions with nitrogen donor ligands such as imidazole enhances the stability and reactivity of these complexes. Spectroscopic studies (e.g., NMR and UV-Vis) have shown that these interactions can lead to significant changes in electronic properties, which may contribute to their biological effects.

Table 2: Mechanistic Pathways Involved

MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
Cell Cycle ArrestDisruption of the cell cycle at G1/S phase
Protein Expression ModulationInhibition of vimentin and TRPC1 expression

Q & A

Q. What synthetic methodologies are commonly employed for preparing cobalt complexes with 2-methyl-1H-imidazole ligands?

Cobalt complexes with 2-methyl-1H-imidazole are typically synthesized via hydrothermal or solvothermal methods. For example, biphenylethene-4,4'-dicarboxylato-bis(2-methyl-1H-imidazole)zinc(II) hydrate was prepared by heating ZnCl₂·2H₂O with biphenylethene-4,4'-dicarboxylic acid and 2-methyl-1H-imidazole at pH 5.5 . Similar approaches can be adapted for cobalt by substituting zinc salts with CoCl₂·6H₂O, followed by refluxing in methanol . Ligand-to-metal ratios and pH optimization are critical for achieving desired coordination geometries.

Q. Which spectroscopic and analytical techniques are essential for characterizing cobalt-2-methyl-1H-imidazole complexes?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming ligand protonation states and coordination-induced shifts (e.g., ¹H NMR of 1,1’-methanediylbis(2-methyl-1H-imidazole)) .
  • Infrared (IR) Spectroscopy : To identify ligand binding modes (e.g., shifts in N–H and C=N stretches) .
  • Single-Crystal X-ray Diffraction : Resolves coordination geometry and packing structures (e.g., orthorhombic Pnna space group observed in zinc analogs) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity .

Q. How can researchers verify the purity of 2-methyl-1H-imidazole derivatives used in coordination chemistry?

Purity is assessed via HPLC-DAD (e.g., for hemiaminal derivatives of 2-methylimidazole) and elemental analysis (C, H, N content). Sublimation or column chromatography (using silica gel with THF/petroleum ether) effectively removes unreacted starting materials .

Advanced Research Questions

Q. What role does ligand geometry play in the catalytic activity of cobalt-2-methyl-1H-imidazole complexes for hydrogen evolution?

Cobalt complexes with bis-imidazole ligands exhibit enhanced catalytic efficiency due to their ability to stabilize intermediates during proton reduction. For instance, distorted tetrahedral geometries (as seen in zinc analogs ) may facilitate electron transfer. Advanced studies should combine cyclic voltammetry, in-situ FTIR, and DFT calculations to correlate coordination geometry with overpotential and turnover frequency .

Q. How can computational methods like DFT address contradictions in magnetic data for cobalt-imidazole coordination polymers?

Density Functional Theory (DFT) using B3LYP/6-31G* basis sets can model spin states and exchange interactions. For example, copper(II) coordination polymers with 2-methyl-1H-imidazole showed antiferromagnetic coupling, validated by experimental magnetic susceptibility data . Similar approaches can resolve discrepancies in cobalt systems by comparing computed vs. observed magnetic moments.

Q. What strategies resolve structural ambiguities in cobalt-imidazole complexes with twinned or low-resolution crystallographic data?

Use the SHELX suite (e.g., SHELXL for refinement) to handle twinned data. For low-resolution datasets, iterative Hirshfeld atom refinement or synchrotron radiation improves accuracy. The robustness of SHELX in refining high-resolution macromolecular data (e.g., protein-ligand complexes) can be adapted for small-molecule systems .

Q. How do aqueous reaction conditions influence the stability of cobalt-2-methyl-1H-imidazole complexes?

Hemiaminal derivatives of 2-methylimidazole reversibly hydrolyze in aqueous media, generating reactive intermediates . For cobalt complexes, stability studies should monitor pH-dependent ligand dissociation via UV-Vis spectroscopy and cyclic pH titration. Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry (ITC) provide insights into binding constants .

Methodological Tables

Q. Table 1: Common Coordination Geometries in Cobalt-Imidazole Complexes

GeometryLigand ArrangementExample SystemRef.
Tetrahedral2 × carboxylate O, 2 × imidazole NZn(II)-biphenylethene complex
Octahedral4 × imidazole N, 2 × Cl⁻Hypothetical Co(II) complex

Q. Table 2: Key Analytical Parameters for Hemiaminal Derivatives

ParameterTechniqueValue RangeRef.
MIC (Antibacterial)Broth dilution8–64 µg/mL (vs. S. aureus)
MBCAgar plating16–128 µg/mL

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